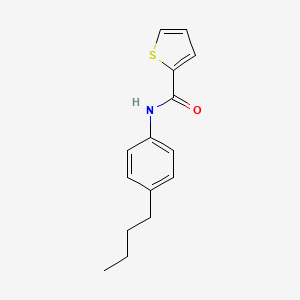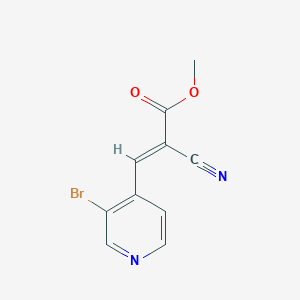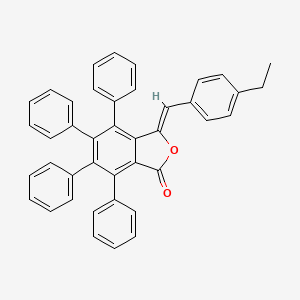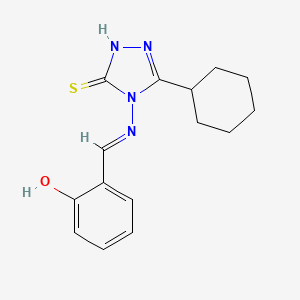
9-(3,4-Dichlorobenzylidene)-9h-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3,4-Dichlorobenzylidene)-9h-fluorene: is an organic compound with the molecular formula C20H12Cl2 This compound is characterized by the presence of a fluorene core substituted with a 3,4-dichlorobenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,4-Dichlorobenzylidene)-9h-fluorene typically involves the condensation reaction between 9H-fluorene-9-carbaldehyde and 3,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-(3,4-Dichlorobenzylidene)-9h-fluorene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzylidene and fluorene moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 9-(3,4-Dichlorobenzylidene)-9h-fluorene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a pharmacophore in drug design.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 9-(3,4-Dichlorobenzylidene)-9h-fluorene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparación Con Compuestos Similares
- 9-(3,4-Dichlorobenzylidene)-9h-fluorene
- 3,4-Dichlorobenzylidenehydrazide
- 1-Dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone
Comparison: While all these compounds share the 3,4-dichlorobenzylidene group, this compound is unique due to its fluorene core. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Propiedades
Número CAS |
6967-18-6 |
|---|---|
Fórmula molecular |
C20H12Cl2 |
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
9-[(3,4-dichlorophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H12Cl2/c21-19-10-9-13(12-20(19)22)11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-12H |
Clave InChI |
SBCHRDLPDVXAEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11962047.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962054.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11962058.png)




![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid](/img/structure/B11962085.png)





